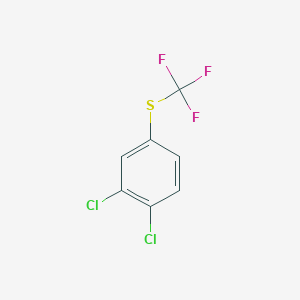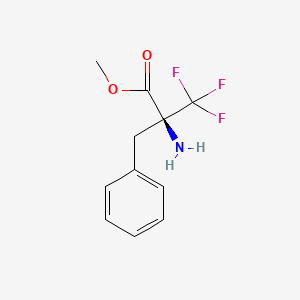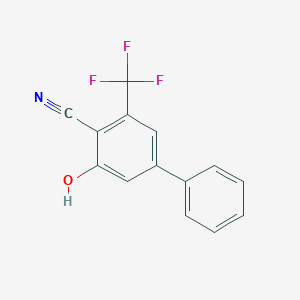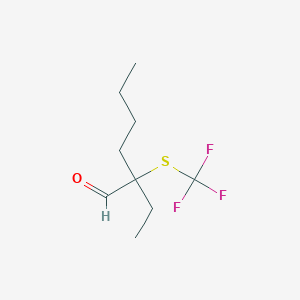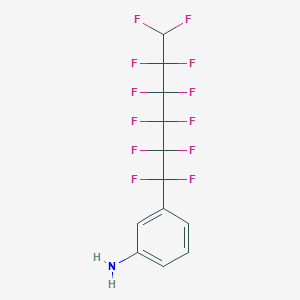![molecular formula C8Br2F16O2 B6342541 Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97% CAS No. 1262415-13-3](/img/structure/B6342541.png)
Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97% (PFB-97%) is a fluorinated compound that has recently been gaining attention for its potential applications in scientific research. PFB-97% is a stable, non-toxic compound that is easily synthesized and has a wide range of applications. It has been used in a variety of studies, ranging from basic research to drug development, and is gaining attention as a potential tool in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
PFB-97% has been used in a variety of scientific research applications. It has been used to study the effects of hydrophobicity on the activity of enzymes, as well as the effects of perfluorinated compounds on the structure and function of proteins. It has also been used to study the effects of perfluorinated compounds on the properties of lipids and membranes. In addition, PFB-97% has been used to study the effects of perfluorinated compounds on the activity of enzymes involved in drug metabolism.
Wirkmechanismus
The mechanism of action of PFB-97% is not fully understood. However, it is believed that the compound acts as a surfactant, which means that it reduces the surface tension of aqueous solutions. This allows PFB-97% to interact with proteins, lipids, and other molecules in aqueous solutions, which in turn affects their structure and function.
Biochemical and Physiological Effects
PFB-97% has been shown to affect the structure and function of proteins and lipids in aqueous solutions. It has also been shown to affect the activity of enzymes involved in drug metabolism. In addition, PFB-97% has been shown to have an effect on the activity of the immune system, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
PFB-97% has several advantages for laboratory experiments. It is a stable, non-toxic compound that is easily synthesized and has a wide range of applications. It is also relatively inexpensive and can be used in a variety of experiments. However, PFB-97% does have some limitations. It is not very soluble in water, so it can be difficult to use in experiments that require a higher concentration of the compound. In addition, it can be difficult to control the concentration of PFB-97% in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for PFB-97%. One potential direction is to investigate its potential applications in drug development. PFB-97% has been shown to affect the activity of enzymes involved in drug metabolism, so it could potentially be used to optimize the activity of drugs. In addition, PFB-97% could be used to study the effects of hydrophobicity on the activity of proteins and enzymes, as well as the effects of perfluorinated compounds on the structure and function of proteins. Finally, PFB-97% could be used to study the effects of perfluorinated compounds on the properties of lipids and membranes.
Synthesemethoden
PFB-97% is synthesized using a two-step process. The first step involves the reaction of 2-bromoethoxybutane with a perfluorinated acid in an aqueous medium. The second step involves the reaction of the resulting product with a base to form the desired compound. The synthesis of PFB-97% is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
2,3-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,4,4,4-octafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br2F16O2/c9-3(13,14)7(23,24)27-1(11,5(17,18)19)2(12,6(20,21)22)28-8(25,26)4(10,15)16 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAPGWUJQRMDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br2F16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-[2,3-bis(2-bromoethoxy)butane] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

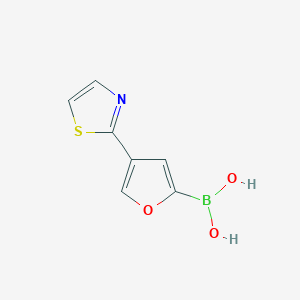

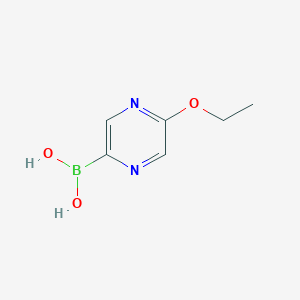
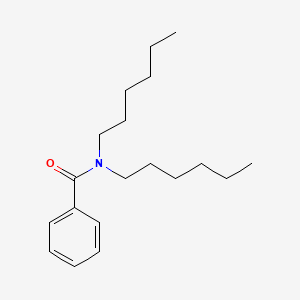

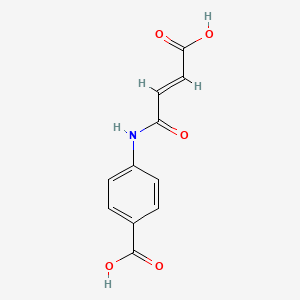
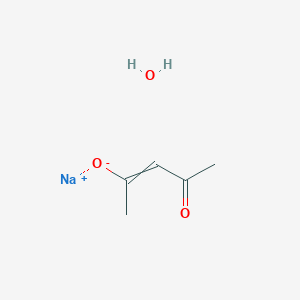
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)
